Tyr-Gly

Übersicht

Beschreibung

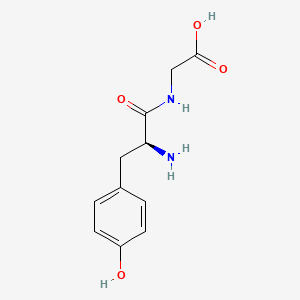

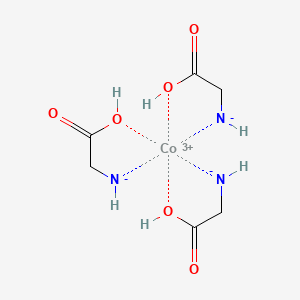

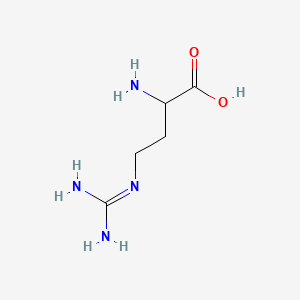

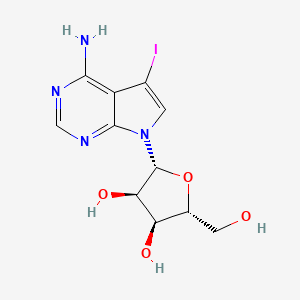

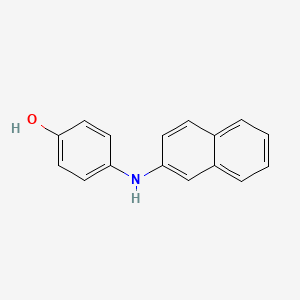

Tyr-Gly, also known as Tyrosylglycine, is a dipeptide composed of the amino acids tyrosine and glycine . It is a metabolite of Leu- and Met-enkephalin in vivo by the action of enkephalinase .

Synthesis Analysis

The synthesis of Tyr-Gly and its analogues often requires synthesis in solution because routine synthesis on a polymeric support is not possible . The synthesis of this octapeptide (Tyr-D-Ala-Gly-Phe-NH-NH ← Phe ← Gly ← D-Ala ← Tyr) and its analogues requires synthesis in solution .Molecular Structure Analysis

The molecular structure of Tyr-Gly is C11H14N2O4 . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl groupWissenschaftliche Forschungsanwendungen

1. Protein and Peptide Modification

- Application Summary: Tyrosine (Tyr) residues in proteins and peptides can be selectively modified, which is important for various biochemical processes. Tyr is found in the active sites of numerous enzymes and plays a crucial role in protein-protein and protein-ligand interactions .

- Methods of Application: Selective Tyr modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at Tyr sites has emerged as a relevant tool in this context .

- Results or Outcomes: This field of research has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

2. Anxiolytic-like Activity

- Application Summary: Tyr-Leu-Gly (YLG), a peptide released from bovine S-casein, exhibits potent anxiolytic-like activity .

- Methods of Application: YLG is released after pepsin-pancreatic digestion of S-casein. The anxiolytic-like activity of YLG was tested in the elevated plus maze and open-field tests in mice .

- Results or Outcomes: YLG exhibited orally active anxiolytic-like activity. The anxiolytic-like activity of YLG was inhibited by WAY100135, SCH23390 or bicuculline, antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, respectively .

3. Julia Olefination

- Application Summary: The Julia olefination, a method for the formation of carbon-carbon double bonds, can be applied to the synthesis of Tyr-Gly pseudopeptides .

- Methods of Application: The Julia olefination is performed via condensation of tert-butyl bromoacetate on tyrosine-derived β-ketosulfone and subsequent reductive desulfonation .

- Results or Outcomes: The Julia olefination allows for the synthesis of TyrΨ[E-CH=CH]Gly and TyrΨ[CH2CH2]Gly pseudopeptides .

4. Cleavage, Functionalization, and Conjugation of Proteins and Peptides

- Application Summary: Tyrosine (Tyr) residues in proteins and peptides can be selectively cleaved, functionalized, and conjugated. This is a rapidly growing field of research as Tyr constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Methods of Application: Selective Tyr modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at Tyr sites has emerged as relevant tools in this context .

- Results or Outcomes: The development of more robust Tyr-targeting modification techniques is anticipated, as well as the widespread application of these technologies in practical settings, such as the development of antibody-drug conjugates .

5. Anxiolytic-like Activity of Tyr-Leu-Gly

- Application Summary: Tyr-Leu-Gly (YLG), a peptide released from bovine S-casein, exhibits potent anxiolytic-like activity .

- Methods of Application: YLG is released after pepsin-pancreatic digestion of S-casein. The anxiolytic-like activity of YLG was tested in the elevated plus maze and open-field tests in mice .

- Results or Outcomes: YLG exhibited orally active anxiolytic-like activity. The anxiolytic-like activity of YLG was inhibited by WAY100135, SCH23390 or bicuculline, antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, respectively .

6. Antioxidant Peptides

- Application Summary: Two novel antioxidant peptides, TGIIT (Thr-Gly-Ile-Ile-Thr) and YAR (Tyr-Ala-Arg), were identified from milk fat globule membrane (MFGM) protein .

- Methods of Application: By activating the Sirt-1/PGC-1α pathway, they were shown to protect against Dex-induced OS damage in L6 cells .

- Results or Outcomes: The research indicates the potential of these peptides in combating oxidative stress .

4. Cleavage, Functionalization, and Conjugation of Proteins and Peptides

- Application Summary: Tyrosine (Tyr) residues in proteins and peptides can be selectively cleaved, functionalized, and conjugated. This is a rapidly growing field of research as Tyr constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .

- Methods of Application: Selective Tyr modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at Tyr sites has emerged as relevant tools in this context .

- Results or Outcomes: The development of more robust Tyr-targeting modification techniques is anticipated, as well as the widespread application of these technologies in practical settings, such as the development of antibody-drug conjugates .

5. Antioxidant Peptides

- Application Summary: Two novel antioxidant peptides, TGIIT (Thr-Gly-Ile-Ile-Thr) and YAR (Tyr-Ala-Arg), were identified from milk fat globule membrane (MFGM) protein .

- Methods of Application: By activating the Sirt-1/PGC-1α pathway, they were shown to protect against Dex-induced OS damage in L6 cells .

- Results or Outcomes: The research indicates the potential of these peptides in combating oxidative stress .

6. Multimeric Forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) Peptide

- Application Summary: The multimeric forms of YIGSR peptides strongly enhanced the activity of YIGSR in inhibiting tumor growth and metastasis .

- Methods of Application: The larger the peptide (Ac-Y16 > Ac-Y8 > Ac-Y4 > Ac-Y1), the more inhibitory effect there was on lung metastasis. Ac-Y16 also inhibited the growth of s.c.-injected B16-F10 tumors .

- Results or Outcomes: These data demonstrate that the multimeric YIGSR peptides strongly enhanced the activity of YIGSR in inhibiting tumor growth and metastasis .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYDSVWYXXKHRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tyr-Gly | |

CAS RN |

673-08-5 | |

| Record name | L-Tyrosylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-TYROSYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0S8U69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tyrosylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)